1,3-Dichloro-2-(methoxymethyl)benzene

Description

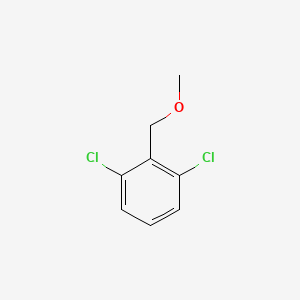

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKBHXIQLAMKOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187127 | |

| Record name | 1,3-Dichloro-2-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33486-90-7 | |

| Record name | 1,3-Dichloro-2-(methoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33486-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-2-(methoxymethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033486907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloro-2-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-2-(methoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dichloro-2-(methoxymethyl)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M43BF8667 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 1,3 Dichloro 2 Methoxymethyl Benzene

Electrophilic Aromatic Substitution Reactions of 1,3-Dichloro-2-(methoxymethyl)benzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives, involving the replacement of a hydrogen atom with an electrophile. chemistry.coachmasterorganicchemistry.com The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the aromatic ring. vanderbilt.edu

The substituents on the this compound ring have competing effects on its reactivity towards electrophiles.

Dichloro Substituents: Halogens, such as chlorine, are classified as deactivating groups. organicchemistrytutor.com This is because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+M). libretexts.orglibretexts.org The inductive effect withdraws electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. vanderbilt.edulibretexts.org Despite being deactivators, halogens are ortho-, para-directors. organicchemistrytutor.comlibretexts.org This is because the resonance effect, which involves the donation of a lone pair of electrons from the halogen, stabilizes the carbocation intermediate (the arenium ion or σ-complex) when the electrophile attacks at the ortho and para positions. organicchemistrytutor.comlibretexts.org

Methoxymethyl Substituent: The methoxymethyl group (-CH₂OCH₃) is generally considered an activating group and an ortho-, para-director. organicchemistrytutor.comsavemyexams.com The oxygen atom's lone pairs can donate electron density to the ring through resonance, increasing the ring's nucleophilicity and stabilizing the intermediate carbocation formed during ortho and para attack. organicchemistrytutor.comwikipedia.org This activating nature speeds up the rate of electrophilic substitution. libretexts.org

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| Chloro (-Cl) | Inductive: Withdrawing (-I)Resonance: Donating (+M) | Deactivating vanderbilt.eduorganicchemistrytutor.com | Ortho, Para organicchemistrytutor.comlibretexts.org |

| Methoxymethyl (-CH₂OCH₃) | Resonance: Donating (+M) | Activating organicchemistrytutor.comsavemyexams.com | Ortho, Para organicchemistrytutor.comwikipedia.org |

Regioselectivity in EAS reactions refers to the position at which the new substituent is introduced. vanderbilt.edu In this compound, the potential sites for substitution are C4, C5, and C6.

The directing effects of the existing substituents converge to strongly favor substitution at the C4 and C6 positions.

Attack at C4: This position is para to the C1-chloro group and ortho to the methoxymethyl group. Both of these substituents direct electrophiles to this position.

Attack at C6: This position is ortho to both the C1-chloro group and the methoxymethyl group. Again, both substituents direct incoming electrophiles here.

Attack at C5: This position is meta to all three substituents. Since all are ortho-, para-directors, substitution at the C5 position is electronically disfavored. libretexts.org

Between the favored C4 and C6 positions, steric hindrance plays a crucial role. youtube.com The C6 position is flanked by both a chloro group and the relatively bulky methoxymethyl group, which can sterically impede the approach of an electrophile. The C4 position is less sterically hindered. Consequently, electrophilic substitution is expected to occur preferentially at the C4 position.

The kinetics of the reaction are generally slower than those for benzene due to the deactivating influence of the two chlorine atoms. vanderbilt.edulibretexts.org While activating groups typically accelerate the reaction, the combined deactivating effect of two halogens is substantial. libretexts.org

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position of Attack | Directing Influence | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C4 | Favored (ortho to -CH₂OCH₃, para to -Cl) | Low | Major Product |

| C6 | Favored (ortho to -CH₂OCH₃, ortho to -Cl) | High | Minor Product |

| C5 | Disfavored (meta to all substituents) | Moderate | Trace or No Product |

Nucleophilic Aromatic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. youtube.com This mechanism is distinct from EAS and has stringent electronic requirements.

The most common mechanism for SNAr involves a two-step addition-elimination process. libretexts.orgyoutube.com This pathway requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically nitro groups, positioned ortho or para to the leaving group. libretexts.orglibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com

In this compound, the ring lacks strong activating EWGs. The chloro groups are weakly electron-withdrawing, while the methoxymethyl group is electron-donating, which destabilizes the negative charge required for the Meisenheimer intermediate. libretexts.orgyoutube.com Therefore, halogen displacement via the SNAr mechanism is expected to be very slow and would likely require harsh conditions, such as high temperatures and very strong nucleophiles. youtube.com

An alternative, though less common, pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.comyoutube.com This mechanism is favored by extremely strong bases, like sodium amide (NaNH₂), and does not require activation by EWGs. youtube.com

Electronic Factors: The primary electronic factor hindering SNAr on this compound is the absence of strong electron-withdrawing groups to stabilize the anionic intermediate. libretexts.org The electron-donating nature of the methoxymethyl group actively disfavors this pathway by increasing electron density on the ring and destabilizing the Meisenheimer complex. youtube.com

Steric Factors: The methoxymethyl group at the C2 position, along with the adjacent chlorine at C1, creates significant steric hindrance around the C1 and C3 chlorine atoms. rsc.org This steric congestion would impede the approach of a nucleophile, further reducing the rate of any potential substitution reaction at these sites.

Reactions of the Methoxymethyl Ether Moiety in this compound

The methoxymethyl (MOM) group is not merely a passive substituent; its ether linkage is susceptible to specific chemical transformations. Aromatic MOM ethers can undergo cleavage reactions under certain conditions. acs.org

Research has shown that aromatic MOM ethers can be converted to their corresponding phenols. acs.org One method involves the use of trialkylsilyl triflates (like TMSOTf or TESOTf) in the presence of 2,2'-bipyridyl. acs.org The proposed mechanism suggests that a complex formed from the silyl (B83357) triflate and bipyridyl coordinates to the more Lewis-basic oxygen atom of the ether (the one attached to the methyl group). acs.org This is followed by cleavage of the C-O bond to yield the silylated phenol (B47542), which upon hydrolysis gives the final phenol product. acs.org For this compound, this reaction would yield 2,6-dichlorobenzyl alcohol.

Another potential reaction site is the benzylic carbon of the methoxymethyl group. Benzylic positions are susceptible to free-radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) under radical initiation could potentially lead to the formation of 1,3-dichloro-2-(bromomethoxymethyl)benzene. This is analogous to the benzylic bromination of dichlorotoluene. prepchem.com

Table 3: Summary of Potential Reactions and Conditions

| Reaction Type | Reagents | Moiety Involved | Expected Product |

|---|---|---|---|

| Electrophilic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | Aromatic Ring | 1,3-Dichloro-2-(methoxymethyl)-4-nitrobenzene |

| Nucleophilic Substitution (Forced) | Strong Nucleophile (e.g., NaOCH₃), High Temp. | Aromatic Ring | 1-Chloro-3-methoxy-2-(methoxymethyl)benzene |

| Ether Cleavage | TMSOTf, 2,2'-bipyridyl; then H₂O | Methoxymethyl Group | (2,6-Dichlorophenyl)methanol |

| Benzylic Halogenation | NBS, Initiator | Methoxymethyl Group | 1,3-Dichloro-2-(bromomethoxymethyl)benzene |

Radical Reactions and Photochemical Transformations of this compound

The benzylic C-H bonds in this compound are susceptible to radical reactions, particularly halogenation. The stability of the intermediate benzylic radical, which is enhanced by resonance with the benzene ring, facilitates these reactions. jove.com

Benzylic bromination can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxide. jove.com This reaction proceeds via a free-radical chain mechanism and is highly regioselective for the benzylic position. jove.com Similarly, benzylic chlorination can occur with chlorine gas under UV irradiation, which initiates the formation of chlorine radicals. docbrown.info These reactions provide a pathway to introduce a halogen at the benzylic position, creating a versatile intermediate for further synthetic transformations.

Advanced Spectroscopic and Analytical Characterization Techniques for Elucidating the Structure of 1,3 Dichloro 2 Methoxymethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 1,3-Dichloro-2-(methoxymethyl)benzene, both ¹H and ¹³C NMR would provide critical information for confirming its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methoxy (B1213986) (-OCH₃) protons. The aromatic region would likely display a complex multiplet pattern due to the coupling between the non-equivalent protons on the benzene (B151609) ring. The integration of these signals would confirm the number of protons in each chemical environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Separate signals would be expected for the methoxy carbon, the methylene carbon, and the distinct aromatic carbons (both those bonded to chlorine and those bonded to hydrogen).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. These would include C-H stretching vibrations from the aromatic ring and the methyl/methylene groups, C-O stretching from the ether linkage, and C-Cl stretching vibrations. Aromatic C=C stretching bands would also be present in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. It is particularly sensitive to non-polar bonds and symmetric vibrations, which would be useful for characterizing the substituted benzene ring.

However, specific experimental IR and Raman spectral data for this compound are not available in the public domain. For a closely related compound, 1,3-dichloro-2-methoxybenzene , gas-phase IR spectral data is available, which shows characteristic absorptions, but this data does not directly apply to the title compound due to their structural differences. nist.gov

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.

For this compound (C₈H₈Cl₂O), the predicted monoisotopic mass is 189.99522 Da. uni.lu HRMS analysis would be able to confirm this mass with high accuracy. The isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key diagnostic feature in the mass spectrum.

While experimental fragmentation patterns are not detailed in available literature, predicted collision cross-section (CCS) values for various adducts of the molecule have been calculated, which can aid in its identification in complex mixtures when coupled with ion mobility-mass spectrometry.

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 191.00250 | 133.0 |

| [M+Na]⁺ | 212.98444 | 143.9 |

| [M-H]⁻ | 188.98794 | 136.5 |

| [M+NH₄]⁺ | 208.02904 | 154.5 |

| [M+K]⁺ | 228.95838 | 139.3 |

| [M+H-H₂O]⁺ | 172.99248 | 129.6 |

| [M+HCOO]⁻ | 234.99342 | 148.5 |

| [M+CH₃COO]⁻ | 249.00907 | 181.3 |

Data sourced from PubChemLite. uni.lu

Chromatographic Methods for Purity Assessment and Separation (e.g., Gas Chromatography)

Chromatographic techniques, particularly Gas Chromatography (GC), are essential for assessing the purity of volatile and semi-volatile compounds like this compound. When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can separate the compound from impurities and provide quantitative analysis.

The selection of the GC column (in terms of stationary phase, length, and diameter) and the temperature program are critical for achieving good separation. For chlorinated aromatic compounds, a non-polar or medium-polarity column is often employed.

While GC is a standard method for such compounds, specific retention times and detailed analytical methods for this compound are not documented in readily accessible sources. The development of a robust GC method would require experimental optimization.

X-ray Crystallography for Solid-State Structural Determination (If Crystalline Form is Obtainable)

X-ray crystallography provides the most definitive structural information for a compound in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. This technique is contingent on the ability to grow a suitable single crystal of the compound.

There is no information available in the scientific literature to indicate that this compound has been successfully crystallized or that its solid-state structure has been determined by X-ray diffraction.

Theoretical and Computational Investigations of 1,3 Dichloro 2 Methoxymethyl Benzene

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the computational study of 1,3-Dichloro-2-(methoxymethyl)benzene. These methods provide a robust framework for understanding the molecule's behavior at the electronic level. nih.gov DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy in predicting the molecular properties of substituted benzenes. nih.govresearchgate.netnih.gov Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties. nih.gov

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of this compound are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the electron-withdrawing nature of the two chlorine atoms and the electron-donating potential of the methoxymethyl group influence the energy levels of the HOMO and LUMO. DFT calculations would likely show that the HOMO is distributed across the benzene (B151609) ring and the oxygen atom of the methoxymethyl group, while the LUMO is concentrated on the aromatic ring, influenced by the chlorine substituents. This distribution is crucial for predicting sites susceptible to electrophilic and nucleophilic attack. The HOMO-LUMO gap for polycyclic aromatic hydrocarbons and other substituted benzenes has been shown to be a key indicator of molecular stability. researchgate.netreddit.comreddit.com

Illustrative Data for HOMO-LUMO Analysis of a Substituted Benzene

| Computational Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

This table is for illustrative purposes and does not represent actual calculated data for this compound.

Prediction of Spectroscopic Properties and Vibrational Frequencies

DFT and ab initio methods are powerful tools for predicting the spectroscopic characteristics of molecules, including their infrared (IR) and Raman spectra. royalsocietypublishing.orgwisc.edunih.govnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. royalsocietypublishing.orgwisc.edu For this compound, theoretical calculations would predict characteristic vibrational modes.

Key predicted vibrations would include C-H stretching in the aromatic ring, C-Cl stretching, C-O-C stretching of the ether group, and various bending and deformation modes of the benzene ring. royalsocietypublishing.org Comparing these calculated frequencies with experimental data allows for a detailed structural confirmation of the molecule. researchgate.net

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Benzene Ring |

| Aliphatic C-H Stretch | 2950-2850 | Methoxymethyl Group |

| C-O-C Stretch | 1150-1085 | Ether Linkage |

This table is for illustrative purposes and does not represent actual calculated data for this compound.

Molecular Dynamics Simulations and Conformational Analysis

The presence of the flexible methoxymethyl group introduces conformational complexity to this compound. Molecular Dynamics (MD) simulations and conformational analysis are employed to explore the potential energy surface of the molecule and identify its most stable conformers. nih.govnii.ac.jp These methods simulate the movement of atoms over time, providing insights into the molecule's flexibility and preferred spatial arrangements. nih.gov

For this compound, the key dihedral angles to consider are those around the C(aryl)-C(methylene) and C(methylene)-O bonds. The steric hindrance from the two ortho-chlorine atoms would significantly restrict the rotation of the methoxymethyl group. Conformational analysis, often performed using a combination of molecular mechanics and DFT, can determine the relative energies of different rotational isomers (rotamers). rsc.org Studies on similar substituted benzenes, like anisoles, have shown that planar or perpendicular conformations can be preferred depending on the nature and position of other substituents. rsc.orguconn.edu MD simulations can further reveal the dynamic equilibrium between these conformers in different environments, such as in solution. nii.ac.jp

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry provides powerful tools to predict the most likely pathways for chemical reactions involving this compound and to characterize the high-energy transition states that govern the reaction rates. cas.czyoutube.comucsb.eduyoutube.com For aromatic compounds, electrophilic substitution is a common reaction class. The substituents on the benzene ring in this compound—two deactivating chloro groups and a potentially activating methoxymethyl group—create a complex directive effect. libretexts.orglibretexts.org

DFT calculations can be used to model the approach of an electrophile to the benzene ring. By calculating the energy of the intermediate carbocations (arenium ions) for ortho, meta, and para attack relative to the substituents, the most favored reaction pathway can be determined. libretexts.org Transition state theory, combined with methods like Synchronous Transit-Guided Quasi-Newton (QST2/3) or eigenvector-following algorithms, allows for the precise location of the transition state structure on the potential energy surface. ucsb.eduyoutube.com The calculated activation energy provides a quantitative measure of the reaction rate.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Applied to Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govnih.gov Should a series of derivatives of this compound be synthesized and tested for a particular activity (e.g., herbicidal or pharmaceutical), QSAR modeling could be employed to understand the key molecular features driving that activity.

To build a QSAR model, a set of molecular descriptors would be calculated for each derivative. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are then used to develop a mathematical equation relating these descriptors to the observed activity. nih.gov Such models can be highly predictive and are valuable in guiding the design of new, more potent derivatives while minimizing the need for extensive synthesis and testing. nih.govnih.gov

Environmental Fate, Ecotoxicity, and Degradation Pathways of 1,3 Dichloro 2 Methoxymethyl Benzene

Environmental Distribution and Partitioning Behavior in Various Compartments

The environmental distribution of chlorinated aromatic compounds like 1,3-Dichloro-2-(methoxymethyl)benzene is governed by their physical and chemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). Generally, chlorinated aromatic compounds are released into the environment through industrial activities and can be found in various environmental compartments including air, water, soil, and sediment. nih.govresearchgate.net

Their partitioning behavior can be summarized as follows:

Air: Due to their potential volatility, these compounds can be released into the atmosphere. epa.gov Once in the air, they can be transported over long distances. nih.gov

Water: Chlorinated aromatic compounds can enter water bodies through industrial effluents and atmospheric deposition. researchgate.netmdpi.com Their solubility in water is generally low, and they tend to adsorb to suspended particles and sediment. cdc.gov

Soil and Sediment: A significant portion of these compounds in the environment is found in soil and sediment, where they can persist due to their low mobility and resistance to degradation. cdc.gov They bind to organic matter in these matrices. cdc.gov

Biota: Due to their lipophilic nature, chlorinated aromatic compounds have the potential to bioaccumulate in organisms and biomagnify through the food chain. nih.gov

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C8H8Cl2O | uni.lu |

| Molecular Weight | 191.06 g/mol | uni.lu |

| XlogP (predicted) | 2.8 | uni.lu |

| Monoisotopic Mass | 189.99522 Da | uni.lu |

Note: These values are predicted and may differ from experimental values.

Abiotic Degradation Mechanisms for Chlorinated Aromatic Ethers

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For chlorinated aromatic ethers, the primary abiotic degradation mechanisms are photolysis, hydrolysis, oxidation, and reduction.

Photolysis: This process involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Chlorinated aromatic compounds can undergo photolysis, especially in the atmosphere and surface waters. cdc.gov The presence of chlorine atoms on the aromatic ring can influence the rate and products of photolysis. For some chlorinated aromatic compounds, photolysis can lead to dechlorination, where chlorine atoms are removed from the aromatic ring. nih.gov

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ether linkage in chlorinated aromatic ethers can be susceptible to hydrolysis, although this process is generally slow for aromatic ethers under typical environmental conditions. nih.gov The rate of hydrolysis can be influenced by pH and temperature.

Oxidation: In the atmosphere, chlorinated aromatic compounds can be oxidized by hydroxyl radicals (•OH). nih.govacs.org This is often a significant degradation pathway in the air. nih.govacs.org The rate of oxidation depends on the specific structure of the compound and the concentration of hydroxyl radicals. nih.govacs.org Oxidation can lead to the formation of various products, including phenols and aldehydes. nih.govacs.org

Reduction: In anaerobic environments, such as deep sediments and some groundwater, reductive dechlorination can occur. eurochlor.orgnih.gov This process involves the replacement of a chlorine atom with a hydrogen atom and is often mediated by reduced iron species or other reducing agents present in the environment. nih.govcore.ac.uk Reductive dechlorination typically results in less chlorinated and often less toxic compounds. eurochlor.org

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a crucial process in the removal of chlorinated aromatic compounds from the environment. eurochlor.orgresearchgate.net

Microorganisms capable of degrading chlorinated aromatic compounds have been isolated from various environments, including contaminated water, soil, and sediment. omicsonline.orgajol.info The rate and extent of biodegradation depend on several factors, including the microbial community present, the availability of nutrients, oxygen levels, and the concentration and structure of the contaminant. eurochlor.orgresearchgate.net

Aerobic Degradation: In the presence of oxygen, microorganisms can utilize oxygenases to initiate the degradation of chlorinated aromatic compounds. eurochlor.org This often involves the hydroxylation of the aromatic ring, leading to the formation of catechols, which can then be further degraded through ring cleavage. ajol.info

Anaerobic Degradation: Under anaerobic conditions, a key degradation process is reductive dechlorination, where microorganisms use the chlorinated compound as an electron acceptor. eurochlor.org This process is particularly important for highly chlorinated compounds. eurochlor.org

The biodegradation of chlorinated aromatic ethers can proceed through several pathways, leading to a variety of metabolites.

Dechlorination: This is a critical step in the detoxification of chlorinated aromatic compounds. As mentioned, it can occur both aerobically and anaerobically. eurochlor.org Reductive dechlorination under anaerobic conditions is a well-documented pathway. eurochlor.org

Demethylation: The methoxy (B1213986) group (-OCH3) in this compound can be cleaved by microorganisms. This process, known as O-demethylation, would lead to the formation of the corresponding alcohol, 1,3-dichloro-2-(hydroxymethyl)benzene. This is a common initial step in the degradation of aromatic ethers. nih.gov

Interactive Data Table: Potential Biodegradation Pathways and Metabolites

| Pathway | Description | Potential Metabolites |

| Dechlorination | Removal of chlorine atoms from the aromatic ring. eurochlor.org | Monochloro-2-(methoxymethyl)benzene, 2-(methoxymethyl)benzene |

| Demethylation | Cleavage of the ether bond to remove the methyl group. nih.gov | 1,3-dichloro-2-(hydroxymethyl)benzene |

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring. eurochlor.org | Chlorinated hydroxymethyl phenols |

| Ring Cleavage | Opening of the aromatic ring, leading to smaller aliphatic compounds. ajol.info | Various organic acids and aldehydes |

It is important to note that the complete mineralization of this compound to carbon dioxide and water may require a sequence of different microbial activities and environmental conditions. eurochlor.org

Ecotoxicological Assessment and Risk Analysis of this compound and its Transformation Products

A comprehensive review of available scientific literature reveals a significant data gap regarding the specific ecotoxicological profile of this compound and its environmental transformation products. To date, no empirical studies detailing the acute or chronic toxicity of this particular compound to aquatic or terrestrial organisms have been published. Consequently, a formal ecotoxicological assessment and risk analysis based on direct experimental evidence is not currently possible.

In the absence of specific data, an initial, qualitative risk estimation can be inferred by examining the ecotoxicological properties of structurally similar compounds, namely the isomers of dichlorobenzene (DCB). It is important to note that the presence of the methoxymethyl group in this compound differentiates it from the simpler dichlorobenzenes, and this structural difference will influence its physicochemical properties, environmental fate, and toxicity. However, the dichlorobenzene moiety provides a basis for a preliminary discussion of potential ecotoxicological concerns.

The three isomers of dichlorobenzene—1,2-dichlorobenzene (B45396) (ortho-DCB), 1,3-dichlorobenzene (B1664543) (meta-DCB), and 1,4-dichlorobenzene (B42874) (para-DCB)—are recognized as priority environmental pollutants. ethz.ch Their release into the environment is primarily linked to their use as solvents and chemical intermediates in the synthesis of products like herbicides and dyes. nih.govin.gov Studies have shown that dichlorobenzenes are generally persistent in the aquatic environment due to their resistance to biodegradation, hydrolysis, and photodegradation. nih.gov

Acute toxicity studies on various aquatic species have been conducted for the dichlorobenzene isomers. For instance, research has demonstrated differences in toxicity among the isomers, with 1,2-dichlorobenzene often reported as more toxic to certain aquatic invertebrates like Daphnia magna compared to the 1,3- and 1,4-isomers. The following table summarizes representative acute toxicity data for dichlorobenzene isomers for different aquatic organisms.

Interactive Data Table: Acute Ecotoxicity of Dichlorobenzene Isomers

| Isomer | Species | Endpoint | Concentration (µg/L) | Reference |

| 1,2-Dichlorobenzene | Daphnia magna (Water Flea) | LC50 | 2,400 | ethz.ch |

| 1,3-Dichlorobenzene | Daphnia magna (Water Flea) | LC50 | Similar to 1,4-DCB | ethz.ch |

| 1,4-Dichlorobenzene | Daphnia magna (Water Flea) | LC50 | Similar to 1,3-DCB | ethz.ch |

| 1,2-Dichlorobenzene | Fathead Minnow | Chronic Effects | 1,000 | ethz.ch |

| Dichlorobenzenes | Mysid Shrimp | LC50 | 1,199 - 2,850 | ethz.ch |

The transformation of dichlorobenzenes in the environment can lead to the formation of various degradation products. Under aerobic conditions, microorganisms can degrade 1,4-dichlorobenzene, initiating the process with a chlorobenzene (B131634) dioxygenase to form dichlorocatechol, which then enters a modified ortho degradation pathway. ethz.ch Anaerobic degradation can occur through reductive dechlorination, converting dichlorobenzenes to monochlorobenzene and ultimately to benzene (B151609). ethz.ch The ecotoxicity of these transformation products would also need to be considered in a comprehensive risk assessment.

Given the absence of empirical data for this compound, predictive models such as Quantitative Structure-Activity Relationships (QSAR) are valuable tools. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, including toxicity. epa.govnih.gov For chlorinated benzenes, QSAR models have been developed to predict toxicity based on physicochemical properties like hydrophobicity (log K_ow_) and electronic characteristics of the molecule. nih.gov Such models could provide an initial estimate of the potential ecotoxicity of this compound, guiding future experimental testing.

Structure Activity Relationship Sar Studies of 1,3 Dichloro 2 Methoxymethyl Benzene Analogues and Derivatives

Influence of Halogenation Patterns on Biological and Chemical Activities

The number, position, and nature of halogen substituents on an aromatic ring can profoundly impact a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These changes, in turn, dictate the compound's biological and chemical activities.

The position of chlorine atoms on the benzene (B151609) ring is a critical determinant of activity. For instance, in dichlorobenzenes, the relative positioning of the chlorine atoms (ortho, meta, or para) affects their chemical reactivity and biological interactions. Studies on dichlorobenzene isomers have shown that the ortho-positioning of chlorine atoms can lead to unique chemical behaviors, such as the formation of Cl2− upon reduction, a phenomenon not observed with meta- and para-isomers. nih.gov This suggests that the 1,3-dichloro substitution pattern in 1,3-dichloro-2-(methoxymethyl)benzene will confer distinct electronic and steric properties compared to other dichlorinated analogues.

The degree of halogenation is another crucial factor. Increasing the number of chlorine substituents on a benzene ring generally increases its lipophilicity, which can enhance its ability to cross biological membranes. However, this can also lead to increased metabolic susceptibility and potential toxicity. Research on polychlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs) and dibenzofurans (PCDFs), has extensively documented how the halogenation pattern influences their binding affinity to receptors like the aryl hydrocarbon receptor (AhR). nih.gov

The introduction of different halogens (e.g., fluorine, bromine) in place of chlorine would further modulate the activity. Fluorine, being highly electronegative and small, can alter the electronic properties and metabolic stability of the molecule without significant steric hindrance. Bromine, being larger and more polarizable, would introduce different steric and electronic effects.

Table 1: Hypothetical Influence of Halogenation Patterns on a Key Biological Activity (e.g., Receptor Binding Affinity, IC₅₀)

| Compound Analogue | Halogenation Pattern | Predicted Lipophilicity (LogP) | Predicted Biological Activity (IC₅₀, µM) | Rationale |

| This compound | 1,3-Dichloro | High | Baseline | The 1,3-dichloro pattern provides a specific electronic and steric profile. |

| 1,2-Dichloro-3-(methoxymethyl)benzene | 1,2-Dichloro | High | Potentially Altered | The ortho-relationship of the chlorines may lead to different receptor interactions due to altered dipole moment and steric hindrance. |

| 1,4-Dichloro-2-(methoxymethyl)benzene | 1,4-Dichloro | High | Potentially Reduced | The para-dichlorination might result in a more symmetric molecule, potentially reducing specific binding interactions. |

| 1,3-Dibromo-2-(methoxymethyl)benzene | 1,3-Dibromo | Higher | Potentially Increased | Increased lipophilicity from bromine atoms could enhance membrane permeability and binding affinity. |

| 1,3-Difluoro-2-(methoxymethyl)benzene | 1,3-Difluoro | Lower | Potentially Altered | Fluorine's high electronegativity could alter electronic interactions with the target, and lower lipophilicity might affect cell penetration. |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry. Actual values would need to be determined experimentally.

Role of the Methoxymethyl Moiety in Modulating Molecular Recognition and Interactions

The methoxymethyl group at the 2-position of the benzene ring is a key structural feature that can significantly influence the molecule's interactions with biological targets. This moiety can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions.

The ether oxygen of the methoxymethyl group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on a receptor or enzyme active site. This directional interaction can be a primary determinant of binding affinity and selectivity. The flexibility of the methoxymethyl group allows it to adopt different conformations, enabling it to fit into various binding pockets.

Studies on other classes of compounds, such as curcumin (B1669340) analogues, have demonstrated that modifications to methoxy (B1213986) groups can dramatically alter biological activity, highlighting the importance of this functional group in molecular recognition. drugdesign.org Similarly, in a series of renin inhibitors, a benzyloxymethyl substituent was found to be a key contributor to the compound's activity. nih.gov

Systematic Structural Modifications and Their Impact on Target Properties

Systematic structural modifications of the this compound scaffold are essential for optimizing its properties for a specific application. These modifications can involve altering the substituents on the benzene ring, modifying the methoxymethyl side chain, or replacing the benzene ring with other aromatic or heterocyclic systems.

For instance, introducing small alkyl or alkoxy groups at other positions on the benzene ring could fine-tune the electronic properties and lipophilicity of the molecule. Replacing the chlorine atoms with other functional groups, such as nitro or cyano groups, would drastically alter the electronic nature and potential for specific interactions.

Modifications to the methoxymethyl side chain could also lead to significant changes in activity. For example, increasing the length of the alkyl chain (e.g., ethoxymethyl, propoxymethyl) could probe for additional hydrophobic interactions in a binding pocket. Introducing other functional groups into the side chain, such as a hydroxyl or an amino group, could introduce new hydrogen bonding opportunities.

The total synthesis of complex natural products often involves the strategic modification of aromatic precursors to achieve the desired final structure and biological activity. nih.gov This principle of systematic modification is directly applicable to the optimization of this compound analogues.

Table 2: Hypothetical Impact of Systematic Structural Modifications on a Target Property (e.g., Enzyme Inhibition, %)

| Modification to this compound | Target Property (e.g., % Inhibition at 10 µM) | Rationale for Predicted Change |

| Parent Compound | 50% | Baseline activity. |

| Replacement of one Cl with Br | 65% | Increased lipophilicity may enhance binding. |

| Replacement of methoxymethyl with hydroxymethyl | 40% | Increased polarity may reduce membrane permeability, but could introduce a new hydrogen bond. |

| Replacement of methoxymethyl with ethoxymethyl | 55% | Increased hydrophobicity of the side chain could improve binding in a lipophilic pocket. |

| Addition of a methyl group at the 4-position | 58% | Increased lipophilicity and steric bulk could enhance binding. |

| Replacement of the benzene ring with a pyridine (B92270) ring | 30% | Altered electronics and introduction of a potential hydrogen bond acceptor may change binding mode and affinity. |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry. Actual values would need to be determined experimentally.

Computational SAR Modeling for this compound Scaffolds

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, provides a powerful tool for understanding and predicting the activities of compounds like this compound and its analogues. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity.

To build a QSAR model for this compound scaffolds, a set of analogues with known activities would be required. A wide range of molecular descriptors would then be calculated for each analogue. These descriptors can be categorized as:

Electronic descriptors: Such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic properties of the molecule.

Steric descriptors: Including molecular volume, surface area, and specific shape indices, which characterize the size and shape of the molecule.

Hydrophobic descriptors: Like the partition coefficient (logP), which quantifies the lipophilicity of the compound.

Topological descriptors: Which describe the connectivity and branching of the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates a combination of these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent or selective compounds and prioritizing synthetic efforts.

QSAR studies on other halogenated aromatic compounds have successfully modeled their binding to receptors like the AhR, demonstrating the utility of this approach for understanding the SAR of this chemical class. nih.gov Similarly, QSAR models have been developed for polyhalogenated ethers to understand their anesthetic action, highlighting the role of polarizability, lipophilicity, and electrostatic interactions. These studies provide a framework for how a QSAR investigation of this compound derivatives could be conducted.

Applications of 1,3 Dichloro 2 Methoxymethyl Benzene As a Synthetic Building Block and in Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The structure of 1,3-dichloro-2-(methoxymethyl)benzene offers several reactive sites that can be exploited for the synthesis of more complex organic molecules. The methoxymethyl group can act as a leaving group in nucleophilic substitution reactions or be involved in cyclization processes. The chlorine atoms on the benzene (B151609) ring can participate in various coupling reactions, and the aromatic ring itself is amenable to electrophilic substitution, although the chloro substituents are deactivating. msu.edulibretexts.org

The reactivity of the methoxymethyl group is a key feature. For instance, similar benzyl (B1604629) ethers can undergo oxidative activation to facilitate cyclization reactions, leading to the formation of functionalized cyclic structures like tetrahydropyrans. While no specific examples utilizing this compound have been reported, its analogous reactivity could be harnessed in the stereoselective synthesis of complex cyclic ethers.

Furthermore, the dichlorinated benzene ring provides a scaffold for introducing additional functional groups. The chlorine atoms can be displaced through nucleophilic aromatic substitution, particularly if activated by other substituents, or they can be utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to form carbon-carbon or carbon-heteroatom bonds. This would allow for the elaboration of the benzene core with a variety of substituents, paving the way for the synthesis of intricate molecular architectures.

Table 1: Potential Reactions for the Elaboration of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Nucleophilic Substitution | Strong nucleophile (e.g., RO⁻, RS⁻) | Substitution of the methoxymethyl group or a chloro substituent |

| Cross-Coupling Reaction | Boronic acid, Pd catalyst, base (Suzuki coupling) | Aryl-substituted benzene derivative |

| Electrophilic Aromatic Substitution | Nitrating or sulfonating agent | Introduction of a nitro or sulfo group onto the aromatic ring |

| Cyclization | Intramolecular nucleophile | Formation of a heterocyclic ring system |

Note: This table represents hypothetical reactions based on the general reactivity of the functional groups present in this compound.

Role in the Construction of Privileged Scaffolds and Heterocyclic Systems

"Privileged scaffolds" are molecular frameworks that can bind to multiple biological targets with high affinity, making them valuable in drug discovery. While there is no direct evidence of this compound being used to create such scaffolds, its dichlorinated aromatic core is a feature found in some biologically active molecules.

The compound could potentially serve as a starting material for the synthesis of various heterocyclic systems. For example, through a series of functional group manipulations, the methoxymethyl and chloro groups could be transformed to facilitate intramolecular cyclization reactions, leading to the formation of heterocycles such as benzofurans, benzothiophenes, or other fused ring systems. The specific substitution pattern of the starting material would influence the regiochemistry of such cyclizations.

The synthesis of nitrogen-containing heterocycles is also a possibility. For instance, amination of the benzene ring followed by reactions involving the methoxymethyl group could lead to the formation of indole (B1671886) or quinoline derivatives, which are common privileged scaffolds in medicinal chemistry.

Utility in the Synthesis of Agrochemicals and Specialty Chemicals

Dichlorinated benzene derivatives are common intermediates in the synthesis of agrochemicals, including herbicides, insecticides, and fungicides. google.comknowde.comnbinno.com For example, 1,3-dichlorobenzene (B1664543) is a known precursor for various crop-protection chemicals. google.com The presence of two chlorine atoms in this compound makes it a plausible candidate for use as an intermediate in the synthesis of new agrochemical compounds. The specific substitution pattern could influence the biological activity and selectivity of the final product.

In the realm of specialty chemicals, this compound could be used as a building block for molecules with specific properties. For instance, the dichlorinated ring can impart thermal stability and flame retardancy to a molecule. The methoxymethyl group offers a handle for further chemical modification to produce a wide range of derivatives for various applications, such as in the formulation of coatings, adhesives, or electronic materials.

Potential Applications in Polymer Chemistry or Advanced Materials

The bifunctional nature of this compound, with its two chloro substituents, suggests its potential use as a monomer in polymerization reactions. For example, it could undergo polycondensation reactions with suitable comonomers to produce aromatic polyethers or polythioethers. acs.orgresearchgate.netnih.gov These types of polymers are often characterized by high thermal stability and chemical resistance.

Another potential application is in the synthesis of poly(phenylene vinylene) (PPV) derivatives. vt.edu By converting the methoxymethyl group into a vinyl group or another polymerizable functional group, this compound could be incorporated into conjugated polymers. The presence of the dichloro substituents would be expected to modify the electronic properties, solubility, and solid-state packing of the resulting polymer, which could be of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Table 2: Potential Polymerization Reactions Involving Derivatives of this compound

| Polymerization Type | Comonomer | Potential Polymer |

| Nucleophilic Aromatic Substitution Polymerization | Bisphenol or Dithiol | Poly(aryl ether) or Poly(aryl thioether) |

| Heck Coupling Polymerization | Divinylbenzene | Poly(phenylene vinylene) derivative |

| Suzuki Polycondensation | Diboronic acid | Poly(phenylene) derivative |

Note: This table outlines hypothetical polymerization pathways for derivatives of this compound.

Medicinal Chemistry Implications and Biological Activity Potential of 1,3 Dichloro 2 Methoxymethyl Benzene Scaffolds

Exploration of 1,3-Dichloro-2-(methoxymethyl)benzene as a Bioisostere or Lead Scaffold

The this compound scaffold holds potential as a bioisostere or a foundational structure for developing new therapeutic agents. The dichlorobenzene moiety is a common feature in various biologically active compounds. The chlorine atoms can modulate the lipophilicity, metabolic stability, and electronic properties of the molecule, which are critical for its interaction with biological targets. The 1,3-dichloro substitution pattern, in particular, can influence the orientation of other substituents and their binding to receptor pockets.

The methoxymethyl group, on the other hand, introduces a flexible ether linkage and a potential hydrogen bond acceptor site, which can contribute to the binding affinity and selectivity of a compound. This group can also impact the solubility and pharmacokinetic profile of a potential drug candidate. The combination of these features in the this compound structure makes it an interesting starting point for lead optimization.

In drug design, aromatic rings are frequently used as scaffolds to which various functional groups can be attached. nih.gov The dichlorinated benzene (B151609) ring in this compound provides a stable and somewhat rigid core. The development of benzimidazole (B57391) derivatives, for example, highlights how a core aromatic structure can be modified to create a wide range of biologically active compounds with activities such as antimicrobial, anticancer, and anti-inflammatory properties. nih.gov This is due to the scaffold's ability to engage in various interactions, including hydrogen bonding and π-π stacking, with biological macromolecules. nih.gov

Design and Synthesis of Biologically Active Derivatives

The synthesis of biologically active derivatives of this compound can be approached through various established organic chemistry methods. The benzene ring can be further functionalized, or the methoxymethyl group can be modified to introduce diverse chemical entities.

The synthesis of the core 1,3-dichlorobenzene (B1664543) structure can be achieved through several routes, including the Sandmeyer reaction starting from 3-chloroaniline. wikipedia.org It is also produced as a minor byproduct during the industrial chlorination of benzene. wikipedia.orgnih.gov More controlled laboratory syntheses can provide a reliable source of the starting material for further derivatization. For instance, a general method for synthesizing dichlorobenzenes involves the reaction of liquid benzene with gaseous chlorine in the presence of a Lewis acid catalyst like ferric chloride. nih.gov

Starting with 1,3-dichlorobenzene, the methoxymethyl group can be introduced at the 2-position through a series of reactions. One potential pathway involves the nitration of 1,3-dichlorobenzene, followed by reduction of the nitro group to an amine, and subsequent conversion to a hydroxyl group, which can then be methylated.

Once the this compound scaffold is obtained, a variety of derivatives can be designed and synthesized. For example, additional functional groups could be introduced onto the aromatic ring to enhance binding to a specific biological target. The synthesis of new analogs of other biologically active molecules, such as indole (B1671886) phytoalexins, has demonstrated that the replacement of a methoxy (B1213986) group with other functionalities can lead to compounds with anticancer activity. nih.gov

Potential as Modulators of Specific Biological Targets (e.g., enzymes, receptors)

The structural features of this compound suggest its potential to modulate the activity of various biological targets, including enzymes and receptors. The dichlorobenzene portion of the molecule can interact with hydrophobic pockets in proteins, while the methoxymethyl group can form hydrogen bonds with amino acid residues.

For instance, 1,3-dichlorobenzene itself is used as an intermediate in the synthesis of fungicides like imazalil (B1671291) and propiconazole, which act by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. chemicalbook.com This suggests that derivatives of this compound could potentially be designed to target fungal enzymes.

Furthermore, the general class of strobilurin analogues, which are agricultural fungicides, often contain substituted benzene rings. nih.gov Research into these compounds has shown that modifications to the side chains can lead to potent fungicidal activities against various plant pathogens. nih.gov This indicates that the this compound scaffold could be a viable starting point for developing new antifungal agents.

The design of molecules that can fit into specific binding sites of enzymes or receptors is a cornerstone of rational drug design. The defined stereochemistry of the this compound scaffold can be an advantage in designing selective modulators.

Pharmacokinetic and Pharmacodynamic Considerations of Related Analogues

The pharmacokinetic and pharmacodynamic properties of any potential drug candidate are crucial for its success. While specific data for this compound is not available, the properties of related dichlorobenzene and methoxy-containing compounds can provide valuable insights.

The lipophilicity imparted by the chlorine atoms can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Generally, increased lipophilicity can lead to better membrane permeability and absorption, but it can also result in increased plasma protein binding and a higher volume of distribution.

A study on the impact of aromatic ring count on drug developability indicates that an increasing number of carboaromatic rings can have a negative effect on bioavailability. nih.gov Therefore, keeping the core scaffold simple, as in this compound, could be advantageous.

The metabolism of dichlorobenzenes has been studied, with ortho-dichlorobenzene being metabolized primarily to dichlorophenols in rabbits. nih.gov It is likely that this compound would also undergo metabolic transformations, such as hydroxylation of the aromatic ring or O-demethylation of the methoxymethyl group. The presence of chlorine atoms can sometimes slow down metabolism, potentially leading to a longer half-life.

The physicochemical properties of related nitro and chloro indolinone derivatives have been analyzed to predict their drug-like characteristics. nih.gov Such analyses, including adherence to Lipinski's rule of five, can guide the design of this compound derivatives with favorable pharmacokinetic profiles. nih.gov

Future Research Directions and Unexplored Avenues for 1,3 Dichloro 2 Methoxymethyl Benzene

Development of More Efficient, Selective, and Sustainable Synthetic Routes

The synthesis of 1,3-Dichloro-2-(methoxymethyl)benzene is a foundational area for research. While general methods for the synthesis of related compounds exist, developing routes that are efficient, selective, and sustainable is a key objective. Future research should focus on moving beyond classical methods, which may involve harsh reagents and produce significant waste, towards more elegant and environmentally benign strategies.

One potential starting point for synthesis is the modification of commercially available dichlorotoluenes. For instance, the radical bromination of 2,6-dichlorotoluene (B125461) to introduce a handle for subsequent nucleophilic substitution with methoxide (B1231860) could be a viable, though potentially low-yielding, route. A more controlled approach might involve the ortho-lithiation of 1,3-dichlorobenzene (B1664543), followed by reaction with a formaldehyde (B43269) equivalent and subsequent methylation. However, regioselectivity in the lithiation step can be challenging.

Future research should explore catalyst-driven approaches. For example, transition-metal-catalyzed cross-coupling reactions could offer a highly selective method for constructing the C-C bond between the dichlorinated ring and the methoxymethyl group. Additionally, the principles of green chemistry should be integrated into synthetic design, focusing on atom economy, the use of safer solvents, and energy efficiency.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Starting Materials | Key Reagents | Anticipated Advantages | Potential Challenges |

| Ortho-functionalization | 1,3-Dichlorobenzene | n-Butyllithium, Formaldehyde, Methyl iodide | Direct introduction of the side chain | Regioselectivity of lithiation, cryogenic conditions |

| Side-chain modification | 2,6-Dichlorotoluene | N-Bromosuccinimide, Sodium methoxide | Readily available starting material | Lack of selectivity in radical bromination, potential for over-reaction |

| Cross-coupling | 1,3-Dichloro-2-halobenzene | (Methoxymethyl)boronic acid or stannane, Palladium catalyst | High selectivity and functional group tolerance | Synthesis of the coupling partner, catalyst cost and removal |

| Biocatalysis | Dichlorinated precursors | Engineered enzymes | High selectivity, mild reaction conditions, environmentally friendly | Enzyme development and stability |

Deeper Mechanistic Understanding of Complex Reactions Involving the Compound

The reactivity of this compound is governed by the interplay of its functional groups: the chlorinated aromatic ring and the methoxymethyl ether. Future research should aim to elucidate the mechanisms of reactions involving this compound, which could lead to its use as a versatile intermediate in organic synthesis.

Key areas for mechanistic investigation include:

Nucleophilic Aromatic Substitution (SNA_r): The two chlorine atoms are activated by the electron-withdrawing nature of the benzene (B151609) ring, but their positions relative to each other and the methoxymethyl group will influence their reactivity towards nucleophiles. Studies could explore the kinetics and regioselectivity of substitution reactions with various nucleophiles.

Electrophilic Aromatic Substitution (EAS): The methoxymethyl group is an ortho, para-director, while the chlorine atoms are deactivating but also ortho, para-directing. Understanding the directing effects in electrophilic substitution reactions, such as nitration or acylation, is crucial for predicting and controlling the formation of new derivatives.

Metal-Mediated Reactions: The chlorine atoms provide handles for various metal-mediated reactions, including cross-coupling (e.g., Suzuki, Heck, Sonogashira) and metallation. Mechanistic studies of these reactions would be valuable for synthesizing more complex molecules.

Ether Cleavage: The methoxymethyl group can be cleaved under certain acidic or Lewis acidic conditions. Investigating the mechanism of this cleavage would be important for deprotection strategies in multi-step syntheses.

Comprehensive Ecotoxicological and Environmental Impact Assessments under Varied Conditions

The environmental fate and potential toxicity of halogenated aromatic compounds are of significant concern. As such, a thorough ecotoxicological and environmental impact assessment of this compound is a critical area for future research.

Studies should be designed to understand the compound's behavior in various environmental compartments:

Persistence and Degradation: Research should focus on the biotic and abiotic degradation pathways of the compound. This includes investigating its susceptibility to microbial degradation, photolysis, and hydrolysis under different environmental conditions (e.g., pH, temperature, presence of organic matter).

Bioaccumulation and Bioconcentration: The lipophilicity of the compound, suggested by its chlorinated structure, indicates a potential for bioaccumulation in organisms. Studies are needed to determine its bioconcentration factor (BCF) in aquatic organisms.

Toxicity: Acute and chronic toxicity studies on representative aquatic and terrestrial organisms are necessary to establish the potential environmental risk. This should include assessing its effects on different trophic levels.

Table 2: Proposed Framework for Ecotoxicological Assessment

| Parameter | Experimental Approach | Key Data to be Generated |

| Biodegradability | OECD 301 (Ready Biodegradability) or OECD 309 (Biodegradation in Surface Water) | Percentage of degradation over time, identification of metabolites |

| Photodegradation | Exposure to simulated sunlight in aqueous solution | Half-life, quantum yield, degradation products |

| Hydrolytic Stability | Incubation in sterile aqueous buffers at different pH values | Half-life at various pH levels |

| Bioaccumulation | OECD 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) | Bioconcentration Factor (BCF), uptake and depuration rates |

| Aquatic Toxicity | Acute and chronic toxicity tests with fish, daphnia, and algae | LC50, EC50, No Observed Effect Concentration (NOEC) |

Targeted Design and Synthesis of Derivatives for Specific Biological or Material Applications

The structure of this compound serves as a scaffold for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and material science. Future research should focus on the rational design and synthesis of these derivatives.

In the realm of biological applications , the dichlorobenzene motif is present in numerous bioactive molecules. By modifying the methoxymethyl group or introducing new substituents onto the aromatic ring, it may be possible to develop compounds with targeted biological activities. For example, the synthesis of amides, esters, or more complex heterocyclic structures derived from this compound could lead to new therapeutic agents.

For material science applications , the presence of chlorine atoms suggests potential use as a monomer or additive in the synthesis of flame-retardant polymers. The aromatic core could also be functionalized to create novel liquid crystals, organic light-emitting diode (OLED) materials, or components of advanced polymers with specific thermal or mechanical properties.

Integration of Advanced Computational and Experimental Methodologies for Multidisciplinary Research

A synergistic approach that combines advanced computational and experimental techniques will be crucial for accelerating research on this compound.

Computational studies , such as those employing Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.netresearchgate.net These calculations can predict reaction pathways, rationalize mechanistic observations, and guide the design of new derivatives with desired properties. For instance, computational modeling can be used to predict the regioselectivity of electrophilic substitution reactions or to screen potential derivatives for their binding affinity to biological targets.

Advanced experimental methodologies will be essential for characterizing the compound and its derivatives. This includes:

Spectroscopic Techniques: In-depth analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will be fundamental for structural elucidation. nist.gov

Chromatographic Methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) will be vital for monitoring reaction progress, assessing purity, and for environmental analysis. nist.gov

X-ray Crystallography: Where possible, obtaining single-crystal X-ray structures of the compound or its derivatives would provide definitive structural information and insights into intermolecular interactions.

By integrating these advanced computational and experimental approaches, a more comprehensive and multidisciplinary understanding of this compound can be achieved, paving the way for its potential application in various scientific fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3-Dichloro-2-(methoxymethyl)benzene, and what factors influence yield and purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution on a pre-functionalized benzene ring. For example, chlorination of 2-(methoxymethyl)benzene derivatives under controlled conditions (e.g., using Cl₂/FeCl₃) can yield the desired product. Key factors include reaction temperature (optimized at 40–60°C), stoichiometry of chlorinating agents, and purification via column chromatography to remove byproducts like polychlorinated isomers. Monitoring reaction progress with TLC and GC-MS ensures reproducibility .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for methoxymethyl (-OCH₂-) protons (δ 3.3–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns. Chlorine substituents deshield adjacent carbons, observable in ¹³C NMR .

- IR : Stretching frequencies for C-O (1050–1150 cm⁻¹) and C-Cl (550–750 cm⁻¹) bonds validate functional groups.

- MS : Molecular ion peaks (e.g., m/z 204 for C₈H₈Cl₂O) and fragmentation patterns distinguish the compound from impurities .

Q. What are the stability profiles of this compound under various pH and temperature conditions?

- Methodological Answer : The compound is stable in neutral to mildly acidic/basic conditions (pH 5–9) but hydrolyzes in strongly alkaline media (pH >10) due to cleavage of the methoxymethyl group. Thermal stability tests (TGA/DSC) show decomposition above 200°C. Storage recommendations include inert atmospheres and desiccants to prevent moisture-induced degradation .

Advanced Research Questions

Q. What strategies can mitigate regioselectivity challenges in further functionalization of this compound?

- Methodological Answer : Directed ortho-metalation (DoM) using lithium amides or transition-metal catalysts (e.g., Pd) can override inherent electronic biases. For example, Pd-catalyzed C-H activation at the 4-position (meta to methoxymethyl) enables selective Suzuki-Miyaura coupling. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps and frontier molecular orbitals .

Q. How does the electronic and steric environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl groups deactivate the ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-mediated couplings. Steric hindrance from the methoxymethyl group directs reactions to less hindered positions (e.g., para to Cl). Kinetic studies using Hammett plots correlate substituent effects with reaction rates .

Q. What computational approaches are effective in predicting the interaction mechanisms of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-protein interactions. For instance, the compound’s chloro groups may form halogen bonds with kinase active sites, while the methoxymethyl group contributes to hydrophobic interactions. QSAR models trained on analogous chlorinated aromatics predict toxicity and binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.